Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate

Lipophilicity Drug Discovery ADME Properties

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS 339020-41-6) is a synthetic small molecule characterized by a pyrido[1,2-a]indole core, a cyanomethoxy (-OCH₂CN) group at the 3-position, and an ethyl carboxylate (-C(O)OEt) moiety at the 10-position. Its molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.30 g/mol.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 339020-41-6
Cat. No. B2963370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate
CAS339020-41-6
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC#N
InChIInChI=1S/C17H14N2O3/c1-2-21-17(20)16-13-7-6-12(22-10-8-18)11-15(13)19-9-4-3-5-14(16)19/h3-7,9,11H,2,10H2,1H3
InChIKeyALKKAPTXIIYGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS 339020-41-6): A Strategic Building Block in Pyridoindole-Based Discovery Chemistry


Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS 339020-41-6) is a synthetic small molecule characterized by a pyrido[1,2-a]indole core, a cyanomethoxy (-OCH₂CN) group at the 3-position, and an ethyl carboxylate (-C(O)OEt) moiety at the 10-position. Its molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.30 g/mol [1]. The compound is supplied by multiple vendors at 95-98% purity for research use only . It serves as a versatile intermediate in medicinal chemistry campaigns exploring the pyrido[1,2-a]indole scaffold for potential antimicrobial, anticancer, and antifungal applications [2].

Why Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate Cannot Be Arbitrarily Substituted: A Quantitative Rationale for Procurement Specificity


Substitution within the pyrido[1,2-a]indole-10-carboxylate class is not a trivial exercise in inventory consolidation. Even minor modifications to the 3-position substituent profoundly alter key physicochemical properties that govern downstream reactivity, solubility, and, ultimately, biological performance [1]. For instance, replacing the compact, moderately lipophilic cyanomethoxy group (XLogP3 = 3.8) [2] with a bulkier, highly lipophilic 4-fluorobenzyloxy group (ACD/LogP ≈ 6.25) results in a significant shift in LogP that can dramatically affect target binding, off-target promiscuity, and synthetic tractability. The following evidence quantifies these differences, demonstrating that this specific compound is not an interchangeable commodity, but rather a strategic choice based on measurable parameters.

Quantitative Differentiation of Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate: A Comparative Analysis of Measurable Properties Against Key Analogs


Lipophilicity (LogP) Comparison: Cyanomethoxy vs. 4-Fluorobenzyloxy and Hydrazino Analogs

The lipophilicity of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate, as measured by its XLogP3 value of 3.8, positions it in a significantly more favorable physicochemical space for drug discovery compared to bulkier or more polar analogs. This is a crucial differentiator. For example, the 4-fluorobenzyloxy analog exhibits an ACD/LogP of approximately 6.25, indicating it is roughly 280 times more lipophilic [1] . Conversely, the 2-hydrazino-2-oxoethoxy analog has an ACD/LogP of 2.38, making it considerably more hydrophilic [2]. This target compound's LogP of 3.8 lies in the optimal range for oral bioavailability and cell permeability according to Lipinski's Rule of Five.

Lipophilicity Drug Discovery ADME Properties Pyridoindoles

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count: Implications for Molecular Complexity and Permeability

The hydrogen bonding and flexibility profile of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate differentiates it from more complex analogs. It possesses 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), with a rotatable bond count (RBC) of 5 [1]. In contrast, the 2-hydrazino-2-oxoethoxy analog has 7 HBA, 3 HBD, and an RBC of 6, which can negatively impact membrane permeability [2]. The 4-chloroanilino-oxoethoxy analog is substantially larger and more complex, with a molecular weight of 422.87 g/mol, which may limit its utility in oral drug programs . The target compound's lower RBC and favorable HBA/HBD ratio suggest it may achieve higher ligand efficiency and better oral bioavailability than these more complex comparators.

Hydrogen Bonding Drug Design Rotatable Bonds Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison: Balancing Permeability and Solubility

The Topological Polar Surface Area (TPSA) of 63.7 Ų for ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate places it in an optimal range for balancing cell permeability and aqueous solubility [1]. This is a key differentiator from analogs like the 2-hydrazino-2-oxoethoxy derivative, which has a larger TPSA of 95 Ų, a value that is typically associated with reduced passive membrane permeability [2]. The target compound's TPSA is below the 140 Ų threshold often cited for good oral absorption, while still providing sufficient polarity to avoid the poor solubility issues that plague more lipophilic analogs.

TPSA Bioavailability Cell Permeability Medicinal Chemistry

Synthetic Accessibility and Structural Fidelity: A Core Scaffold for Divergent Optimization

The core pyrido[1,2-a]indole scaffold is of significant interest due to its broad biological activity profile, and the 3-cyanomethoxy-10-ethyl carboxylate substitution pattern offers a unique starting point for divergent synthesis [1]. Unlike some analogs that may require more complex or lower-yielding synthetic routes, this compound is readily available from commercial suppliers in high purity (95-98%) , ensuring consistent and reliable starting material for medicinal chemistry campaigns. Its structure provides two distinct and reactive handles for further functionalization: the cyanomethoxy group (e.g., via reduction, hydrolysis, or cycloaddition) and the ethyl carboxylate (e.g., via hydrolysis, amidation, or reduction), enabling rapid library synthesis.

Synthetic Accessibility Medicinal Chemistry Building Blocks Pyridoindoles

Defined Application Scenarios for Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate Based on Quantitative Evidence


Lead Optimization in Oral Drug Discovery Programs Targeting CNS or Intracellular Pathogens

This compound is an optimal starting point for oral drug discovery campaigns due to its favorable physicochemical profile. Its XLogP3 of 3.8, TPSA of 63.7 Ų, and molecular weight of 294.30 g/mol [1] position it within the 'Lipinski Rule of Five' space associated with good oral bioavailability and cell permeability. This makes it particularly suitable for programs targeting intracellular pathogens (e.g., Mycobacterium tuberculosis) or CNS disorders, where balancing permeability and solubility is critical [2]. In contrast, analogs like the 4-fluorobenzyloxy derivative (LogP ≈ 6.25) would likely suffer from poor solubility and high plasma protein binding, while the hydrazino analog (LogP = 2.38) [3] may face permeability challenges.

Scaffold for Divergent Synthesis of Pyrido[1,2-a]indole Libraries

The presence of two orthogonal reactive groups—the cyanomethoxy moiety and the ethyl carboxylate—provides a unique opportunity for rapid, divergent library synthesis. The cyanomethoxy group can undergo reduction to an aminoethyl group, hydrolysis to a carboxylic acid, or act as a dipole in cycloaddition reactions. Simultaneously, the ethyl carboxylate can be hydrolyzed or amidated. This dual functionality, combined with the compound's commercial availability at 95-98% purity , makes it an efficient building block for generating structurally diverse analogs for SAR studies in antimicrobial and anticancer research.

Physicochemical Benchmarking for In Silico ADME Modeling

The well-defined and readily available physicochemical properties of this compound—including its molecular weight (294.30 g/mol), LogP (3.8), HBA (4), HBD (0), RBC (5), and TPSA (63.7 Ų) [1]—make it an excellent standard or benchmarking compound for in silico ADME prediction models. Its properties are 'drug-like' but not extreme, providing a valuable midpoint for calibrating computational models. This is in contrast to more extreme analogs that may fall outside the applicability domain of many predictive algorithms.

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